3-Chloro-3-methyl-1-pentyne

Description

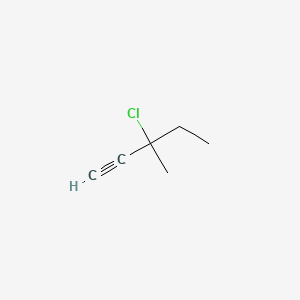

3-Chloro-3-methyl-1-pentyne (IUPAC name: 3-chloro-3-methylpent-1-yne) is an organochlorine compound featuring a terminal alkyne group (C≡C) and substituents (chlorine and methyl) on the third carbon. Its molecular formula is C₅H₇Cl, with a molecular weight of ~102.56 g/mol. Structurally, it is represented as HC≡C–C(Cl)(CH₃)–CH₂–CH₃, where the triple bond spans C1–C2, and the chlorine and methyl groups are attached to C3 .

This compound is primarily synthesized via chlorination of 3-methyl-1-pentyne-3-ethanol using hydrochloric acid and copper catalysts at low temperatures (15°C to -5°C) . It serves as a critical intermediate in synthesizing derivatives like 3-amino-3-methyl-1-pentyne through nucleophilic substitution with ammonia .

Propriétés

IUPAC Name |

3-chloro-3-methylpent-1-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl/c1-4-6(3,7)5-2/h1H,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNNDYSRQSOJKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931198 | |

| Record name | 3-Chloro-3-methylpent-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14179-94-3 | |

| Record name | 3-Chloro-3-methyl-1-pentyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14179-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentyne, 3-chloro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014179943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-3-methylpent-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Synthetic Applications

1. Organic Synthesis

3-Chloro-3-methyl-1-pentyne serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various reactions, including:

- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by nucleophiles, facilitating the formation of new carbon-carbon bonds.

- Alkyne Synthesis : It can be used to prepare other alkynes through elimination reactions or coupling reactions.

2. Polymer Chemistry

This compound is particularly relevant in the study of structural defects in polymerization processes. It acts as a model compound for understanding tertiary chloride groups formed during the radical polymerization of vinyl chloride. This application is significant for:

- Investigating Defects in Polyvinyl Chloride (PVC) : Research has shown that these structural defects can serve as active initiating species for metal-catalyzed living radical graft copolymerization, enhancing the properties of PVC-based materials .

Biological and Medicinal Applications

1. Pharmaceutical Synthesis

Research indicates that this compound may be utilized in the synthesis of pharmaceutical compounds. Its reactivity allows it to participate in various transformations that are essential for developing new therapeutic agents.

2. Enzyme-Catalyzed Reactions

In biological studies, this compound has been employed to investigate enzyme-catalyzed reactions involving alkynes, contributing to our understanding of biochemical pathways and mechanisms .

Case Study 1: Polymerization Studies

A study published in the Journal of Polymer Science examined the role of this compound as a model compound for evaluating structural defects in PVC. The findings indicated that these defects could influence the polymer's mechanical properties and reactivity, paving the way for improved formulations .

Case Study 2: Synthesis of Grignard Reagents

Another significant application involves using this compound to synthesize Grignard reagents, which are pivotal in various coupling reactions, including the Kumada-Tamao-Corriu reaction. This reaction is vital for forming carbon-carbon bonds in organic synthesis, highlighting the compound's utility in creating complex molecules .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

The following table summarizes key differences between 3-chloro-3-methyl-1-pentyne and structurally related compounds:

Key Differences and Research Findings

a) 3-Amino-3-methyl-1-pentyne HCl

- Functional Group Replacement: The chlorine atom in the parent compound is replaced by an amino group (-NH₂), forming a hydrochloride salt. This substitution increases polarity and water solubility compared to the hydrophobic chloro derivative .

- Reactivity: The amino group enables participation in acid-base reactions and coordination chemistry, whereas the chloro compound is more reactive in substitution reactions .

b) 3-Ethyl-3-methyl-1-pentyne

- Substituent Effect : Replacing chlorine with an ethyl group increases molecular weight (110.20 vs. 102.56 g/mol) and hydrophobicity. The absence of a polar group reduces dipole interactions, likely lowering boiling points compared to the chloro analog .

- Applications: The ethyl derivative may serve as a monomer in polymer synthesis or a bulky alkyne in organic reactions .

c) 3-Chloro-3-methylpentane

- Functional Group Difference : Despite a similar name, this compound is a chloroalkane (C–C single bonds) rather than an alkyne. Its molecular weight (120.62 g/mol) is higher due to additional carbons .

- Reactivity : Lacks the triple bond’s reactivity, undergoing elimination or substitution instead of alkyne-specific additions .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Chloro-3-methyl-1-pentyne, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via alkyne functionalization or nucleophilic substitution of a propargyl precursor. Optimization involves adjusting solvent polarity (e.g., using THF or DMF), temperature (20–60°C), and stoichiometric ratios of reagents (e.g., HCl or Cl⁻ sources). Gas chromatography (GC) or mass spectrometry (MS) can monitor reaction progress and purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- IR Spectroscopy : Identify characteristic C≡C stretching (~2100–2260 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹) .

- NMR : ¹³C NMR detects the sp-hybridized carbon (δ ~70–100 ppm), while ¹H NMR resolves methyl and chlorinated groups (δ 1.2–1.8 ppm for CH₃, δ 3.0–3.5 ppm for CH₂Cl) .

- GC-MS : Compare retention times and fragmentation patterns with NIST reference data .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodology :

- Validate computational models (e.g., DFT) by benchmarking against experimental kinetic data (e.g., Arrhenius parameters).

- Use isotopic labeling (e.g., ¹³C or ²H) to trace reaction pathways and identify intermediates .

- Cross-reference thermodynamic (e.g., calorimetry) and kinetic (e.g., stopped-flow spectroscopy) data to distinguish between competing mechanisms .

Q. How can environmental degradation pathways of this compound be studied despite limited ecotoxicological data?

- Methodology :

- Conduct microcosm studies with soil/water systems to track degradation products via LC-MS/MS.

- Use QSAR (Quantitative Structure-Activity Relationship) models to predict biodegradability and bioaccumulation potential .

- Apply advanced oxidation processes (e.g., UV/O₃) to simulate abiotic degradation and identify intermediates .

Q. What safety protocols are critical when handling this compound given incomplete toxicity profiles?

- Methodology :

- Follow OSHA HCS guidelines: Use fume hoods, nitrile gloves, and chemical-resistant lab coats.

- Implement real-time air monitoring (e.g., PID detectors) for workplace exposure limits (PAC-1: 2.1 mg/m³) .

- Establish emergency procedures for spills (e.g., absorbents like diatomite) and medical observation for delayed symptoms .

Q. How can kinetic vs. thermodynamic control be elucidated in reactions involving this compound?

- Methodology :

- Vary reaction temperatures (e.g., 0°C to 80°C) and quench samples at intervals for GC or HPLC analysis.

- Compute free-energy profiles (ΔG‡) to identify rate-determining steps.

- Compare product ratios under different conditions (e.g., solvent polarity, catalyst loading) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point) of this compound?

- Methodology :

- Replicate measurements using standardized methods (e.g., ASTM distillation for boiling points).

- Validate purity via elemental analysis (C, H, Cl) and cross-correlate with spectral databases (NIST, PubChem) .

- Publish detailed experimental conditions (e.g., pressure, calibration standards) to enable reproducibility .

Experimental Design

Q. What approaches optimize regioselectivity in derivatization reactions of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.